Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate

Physical Organic Chemistry Medicinal Chemistry SAR

Substituting isomers compromises inhibitory activity and reactivity. This trans-meta-chlorophenyl ethyl ester is essential for specific target engagement where stereochemistry and electronic profile are critical. - Unique Hammett constant (σmeta = 0.37) ensures defined warhead reactivity in covalent inhibitor design, unattainable with para-isomers (σpara = 0.23). - Rigid trans-cyclopropane core provides a fixed dihedral angle for precise pharmacophore presentation in SARS-CoV-2 Mpro inhibitor R&D. - Specific lipophilicity (XLogP3 = 3.0) optimizes cuticular penetration in agrochemical intermediate development versus the free acid.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 92576-45-9
Cat. No. B3068942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-chlorophenyl)cyclopropanecarboxylate
CAS92576-45-9
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3
InChIKeyDNQSSHDNOZISGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate Is a Non-Interchangeable Research Intermediate


Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate (CAS 92576-45-9) is a trans-configured cyclopropane carboxylate ester featuring a meta-chlorophenyl substituent and an ethyl ester functional group [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where its strained cyclopropane ring, specific stereochemistry, and the electronic properties of the meta-chloro substituent confer distinct reactivity profiles and physicochemical characteristics that cannot be replicated by its ortho- or para-chloro isomers or other ester analogs .

Risks of Analog Substitution in Synthesis and Screening


Assuming functional equivalence between positional isomers or ester derivatives of 2-(chlorophenyl)cyclopropanecarboxylate is a critical procurement and experimental design error. The meta-chloro substitution pattern imparts distinct electronic effects (Hammett σmeta = 0.37) compared to the para-substituted analog (σpara = 0.23), directly influencing cross-coupling reactivity and biological target interactions [1]. Furthermore, the trans stereochemistry of the target compound and its ethyl ester moiety contribute to unique physicochemical properties, such as lipophilicity (XLogP3 = 3.0), which differ from the corresponding methyl ester and free acid forms, ultimately leading to divergent pharmacokinetic or reactivity profiles if substituted [2].

Quantitative Differentiation Guide vs. Closest Analogs


Meta-Chloro Hammett Sigma Constant Comparison

The electron-withdrawing effect of the chlorine substituent is highly position-dependent. The meta-chloro group in the target compound (Hammett σmeta = 0.37) exerts a stronger inductive electron-withdrawing effect than the para-chloro group in the 4-chlorophenyl isomer (σpara = 0.23) [1]. This quantifiable difference directly impacts the electron density of the phenyl ring and, consequently, the rate of electrophilic aromatic substitution reactions and binding affinity to certain biological targets.

Physical Organic Chemistry Medicinal Chemistry SAR

Lipophilicity Differentiation: Ester vs. Free Acid LogP

The lipophilicity of the target compound, measured by its computed partition coefficient (XLogP3 = 3.0), is significantly higher than that of its corresponding free acid, 2-(3-chlorophenyl)cyclopropanecarboxylic acid (XLogP3 ≈ 1.5) [1]. This difference is critical for applications where membrane permeability or organic-phase extraction efficiency is a key performance parameter. The ethyl ester also exhibits increased lipophilicity compared to the methyl ester analog (estimated XLogP3 ≈ 2.5) .

Drug Design ADME Physicochemical Profiling

Trans Stereochemistry as Determinant of Reactivity

The target compound is specified as the trans (racemic) isomer, a stereochemical configuration that is critical for applications requiring a defined spatial orientation. The 3-chlorophenyl and ethyl carboxylate groups in the trans configuration present a distinct dihedral angle (<90°) compared to the cis isomer (>90°) [1]. This geometric difference can be quantified by NMR coupling constants (³JHH trans ≈ 4-6 Hz vs. ³JHH cis ≈ 8-10 Hz for cyclopropane protons) and directly influences the compound's ability to fit into enzyme active sites or assemble into specific supramolecular architectures [2].

Stereochemistry Conformational Analysis Drug-Target Interactions

Boiling Point and Density Comparisons for Purification

The predicted boiling point of the target compound at atmospheric pressure is 295.9±33.0 °C (760 mmHg), with a predicted density of 1.224±0.06 g/cm³ . While similar to its para isomer in density (1.224 g/cm³ predicted), the para isomer has an experimentally reported boiling point of 87.5-88.0 °C at a significantly reduced pressure of 0.3 Torr . These data points are crucial for designing purification protocols and highlight that distillation conditions, even among isomers, are not interchangeable.

Process Chemistry Purification Physical Properties

Purity Grades and Analytical Characterization

The target compound is commercially available in a range of purities (95+% to 99%) with batch-specific analytical data (NMR, HPLC, GC) provided by suppliers such as Bide Pharm . This level of characterization is critical; for instance, the Bide Pharm listing states a standard purity of 95+% and provides batch-specific QC reports. In comparison, the free acid form (CAS 91552-11-3) is commonly sourced at 97% purity [1]. The availability of highly characterized (99%) material, as offered by some vendors, is essential for research that is sensitive to impurities, such as catalytic or biological assays.

Quality Control Procurement Analytical Chemistry

Procurement-Driven Application Scenarios


Protease Inhibitor Synthesis via Trans-Cyclopropane Scaffold

The trans-configured, meta-chlorophenyl ethyl ester is a key intermediate for constructing protease inhibitors, including those targeting SARS-CoV-2 Mpro, as indicated by recent studies [1]. The specific stereochemistry and electronic profile of the meta-chloro substituent are essential for achieving the desired inhibitory activity, as the trans geometry defines the required 3D presentation of pharmacophoric elements, and the meta-chloro group provides a specific, quantified electron-withdrawing effect (σmeta = 0.37) that cannot be replicated by ortho- or para-isomers [2].

Agrochemical Intermediate for Insecticides and Fungicides

This cyclopropanecarboxylate serves as an intermediate in the synthesis of novel pesticides [1]. The ethyl ester's specific lipophilicity (XLogP3 = 3.0) influences the environmental fate and cuticular penetration of the final agrochemical, a parameter that would be significantly altered if the more polar free acid (XLogP3 ≈ 1.5) or a shorter-chain ester were used as a substitute [2].

Targeted Covalent Inhibitor Design Using Electronic Effects

In the design of targeted covalent inhibitors, the meta-chloro substituent's unique electron-withdrawing nature can be leveraged to tune the reactivity of a warhead attached to the cyclopropane ring [1]. The quantitative difference in Hammett constants (σmeta = 0.37 vs. σpara = 0.23) provides a rational basis for selecting the 3-chlorophenyl isomer to achieve a specific reaction rate with a catalytic cysteine or serine residue, a level of control not possible with the para-substituted analog [2].

Chemical Probe Development with Defined 3D Topology

For the development of chemical probes where the relative orientation of recognition elements is critical, the rigid trans-cyclopropane core of the target compound offers a well-defined and quantifiable vector [1]. The dihedral angle enforced by the trans configuration is a fixed geometric parameter that, when substituted by a more flexible linker or a cis-cyclopropane analog, would lead to a loss of spatial constraint and likely probe inactivity [2].

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